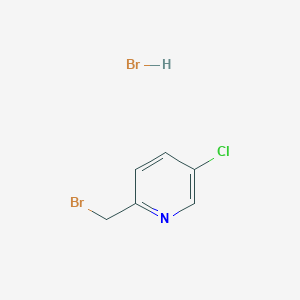

2-(Bromomethyl)-5-chloropyridine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(bromomethyl)-5-chloropyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYPZAKRQFBVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646152-49-9 | |

| Record name | 2-(bromomethyl)-5-chloropyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-(Bromomethyl)-5-chloropyridine Hydrobromide

[1]

CAS Number: 1646152-49-9 Formula: C₆H₅BrClN[1][2][3] · HBr Molecular Weight: 287.38 g/mol [2]

Executive Summary

2-(Bromomethyl)-5-chloropyridine hydrobromide is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[4] Structurally, it consists of a pyridine ring substituted with a chlorine atom at the C5 position and a reactive bromomethyl group at the C2 position.

This monograph addresses a critical technical nuance: the hydrobromide salt form (CAS 1646152-49-9) is the preferred commercial and storage entity. The free base, 2-(bromomethyl)-5-chloropyridine (CAS 605681-01-4), is prone to rapid self-alkylation (quaternization) and polymerization due to the simultaneous presence of a nucleophilic pyridine nitrogen and an electrophilic bromomethyl group. The protonation of the pyridine nitrogen in the hydrobromide salt effectively deactivates this self-destructive pathway, ensuring long-term stability.

Chemical Identity & Physical Properties[5][6]

The compound acts as a "masked" electrophile. In solution, neutralization releases the reactive free base, which serves as a potent alkylating agent for introducing the (5-chloropyridin-2-yl)methyl moiety.

Table 1: Physicochemical Specifications

| Property | Specification | Note |

| Appearance | White to off-white crystalline solid | Darkens upon decomposition |

| Melting Point | 165–170 °C (decomposes) | Sharp melting point indicates high purity |

| Solubility | Soluble in DMSO, Methanol, Water | Hydrolyzes slowly in water; stable in acidic media |

| Storage | -20°C, Hygroscopic, Inert Gas | Critical: Store away from light and moisture |

| Reactivity | High Electrophilicity (SN2) | Potent lachrymator and vesicant |

Synthesis & Manufacturing Methodologies

The synthesis of this compound generally follows two primary pathways. The choice of pathway depends on the availability of starting materials (2-methyl-5-chloropyridine vs. 2-hydroxymethyl-5-chloropyridine).

Pathway A: Radical Bromination (Wohl-Ziegler)

This is the most common industrial route. It involves the radical bromination of the methyl group using N-bromosuccinimide (NBS).

-

Initiation: A radical initiator (AIBN or Benzoyl Peroxide) abstracts a hydrogen from the 2-methyl group.

-

Propagation: The resulting benzylic-type radical reacts with bromine (supplied by NBS) to form the bromomethyl product.

-

Salt Formation: The crude free base is immediately treated with anhydrous HBr in acetic acid or ether to precipitate the stable salt.

Pathway B: Nucleophilic Substitution of Alcohol

Used when high regioselectivity is required or to avoid radical conditions.

-

Precursor: 2-(Hydroxymethyl)-5-chloropyridine.

-

Bromination: Treatment with Phosphorus Tribromide (PBr₃) or HBr/Acetic Acid converts the hydroxyl group to the bromide.

Visualization: Synthesis Workflow

Figure 1: The stabilization pathway converting the reactive free base into the storable hydrobromide salt.

Reactivity Profile & Applications

The core utility of this compound lies in its ability to participate in Sɴ2 nucleophilic substitutions . The electron-withdrawing chlorine at C5 and the nitrogen atom make the C2-methylene carbon highly electrophilic.

Key Transformations

-

C-N Bond Formation: Reaction with primary/secondary amines to form secondary/tertiary amines. Used in kinase inhibitor synthesis.[4]

-

C-O Bond Formation: Reaction with phenols or alkoxides to form ether linkages.

-

C-S Bond Formation: Reaction with thiols/thiolates.

Experimental Insight: When using the hydrobromide salt in these reactions, an extra equivalent of base (e.g., TEA, DIPEA, K₂CO₃) is required to neutralize the HBr and liberate the nucleophile in situ.

Visualization: Reactivity Network

Figure 2: Divergent synthesis applications. The salt must be neutralized to activate the electrophile.

Experimental Protocol: N-Alkylation of a Secondary Amine

Objective: To synthesize a tertiary amine derivative using this compound.

Safety Prerequisite: All operations must be performed in a fume hood. The compound is a lachrymator and skin irritant.

Materials:

-

Secondary Amine (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq) - Note: Excess base handles the HBr salt and the HCl byproduct.

-

Acetonitrile (MeCN) or DMF (Solvent)

Procedure:

-

Preparation: Charge a round-bottom flask with the secondary amine and MeCN.

-

Activation: Add K₂CO₃ and stir for 10 minutes at room temperature.

-

Addition: Add this compound portion-wise. Reasoning: Gradual addition controls the exotherm and minimizes side reactions.

-

Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS. Reaction is typically complete within 2–4 hours.

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.

-

Purification: Dry the organic layer over Na₂SO₄ and concentrate. Purify via column chromatography.

Safety & Handling (HSE)

Hazard Class: Corrosive (Category 1B), Acute Toxicity.

-

Lachrymator: The compound releases vapors that cause severe eye irritation and tearing.

-

Vesicant: Direct skin contact can cause blistering and chemical burns.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.

Storage Protocol:

-

Keep tightly sealed under nitrogen/argon.

-

Store at -20°C.

-

If the solid turns yellow/brown, it indicates decomposition (release of Br₂/HBr).

References

-

PubChem. (2025).[5] 2-(Bromomethyl)-5-chloropyridine.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

-

Guo, J., Lu, Y., & Wang, J. (2015).[6] Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205.[6] (Analogous synthesis methodology).[7] Retrieved from [Link]

Sources

- 1. 1646152-49-9|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemical-label.com [chemical-label.com]

- 4. 2-(Bromomethyl)-5-chloropyridine [myskinrecipes.com]

- 5. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biosynth.com [biosynth.com]

2-(Bromomethyl)-5-chloropyridine hydrobromide molecular weight

An In-depth Technical Guide to 2-(Bromomethyl)-5-chloropyridine Hydrobromide for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and applications of this compound. This document emphasizes practical, field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

2-(Bromomethyl)-5-chloropyridine and its hydrobromide salt are pivotal intermediates in modern organic synthesis. The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its presence is associated with a wide array of biological activities. The strategic placement of a reactive bromomethyl group at the 2-position and a chloro group at the 5-position makes this compound a versatile building block for creating complex molecular architectures.

The bromomethyl group acts as a potent electrophile, enabling facile alkylation of various nucleophiles (e.g., amines, thiols, phenols), while the chloro-substituted pyridine ring offers opportunities for further functionalization through cross-coupling reactions. This dual reactivity is highly valued in the synthesis of agrochemicals, particularly herbicides and insecticides, and in the development of novel pharmaceuticals, including kinase inhibitors.[2]

Physicochemical Properties and Characterization

Accurate characterization of starting materials is fundamental to reproducible research. The key properties of 2-(Bromomethyl)-5-chloropyridine and its hydrobromide salt are summarized below.

| Property | 2-(Bromomethyl)-5-chloropyridine | This compound |

| Molecular Formula | C₆H₅BrClN | C₆H₆Br₂ClN |

| Molecular Weight | 206.47 g/mol [2][3] | 287.38 g/mol [4] |

| CAS Number | 605681-01-4[2][3] | 1646152-49-9[4] |

| Appearance | Not specified (likely a solid) | Crystalline powder or crystals |

| Boiling Point | 227 °C[2] | Not available |

| SMILES | C1=CC(=NC=C1Cl)CBr[3] | ClC1=CN=C(CBr)C=C1.[H]Br[4] |

| IUPAC Name | 2-(bromomethyl)-5-chloropyridine[3] | 2-(bromomethyl)-5-chloropyridine;hydrobromide |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines often involves multi-step sequences. While a specific, detailed synthesis for this compound was not found in the initial search, a general and logical synthetic pathway can be inferred from established chemical principles. A common approach involves the bromination of a methyl-substituted precursor.

Conceptual Synthetic Workflow

A plausible synthetic route would start from 2-methyl-5-chloropyridine. The critical step is the radical bromination of the methyl group. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. The subsequent addition of hydrogen bromide (HBr) gas or an HBr solution would then form the hydrobromide salt, which often improves the compound's stability and handling characteristics.

Caption: Conceptual workflow for the synthesis of the target compound.

Safety, Handling, and Storage: A Self-Validating Protocol

Trustworthiness through Proactive Safety: The high reactivity of this compound necessitates stringent safety protocols. This compound is classified as corrosive and can cause severe skin burns and eye damage.[3][5][6] It is also harmful if swallowed, inhaled, or in contact with skin.[3][5]

Mandatory Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory.

-

Respiratory Protection: Work must be conducted in a certified chemical fume hood. If there is a risk of dust generation, a respirator with an appropriate cartridge should be used.

Handling and Storage Protocol:

-

Ventilation: Always handle the compound inside a well-ventilated chemical fume hood to minimize inhalation exposure.[7]

-

Dispensing: Use spark-proof tools and ground containers during transfer to prevent static discharge.[8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[7][9] Recommended storage is under an inert atmosphere in a freezer at temperatures below -20°C.[4]

-

Spill Response: In case of a spill, immediately evacuate the area. Clean up spills wearing full PPE. Absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[7]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

-

Core Applications and Experimental Protocols

The primary utility of this compound lies in its role as an alkylating agent. The bromomethyl group readily participates in SN2 reactions with a variety of nucleophiles.

Application in Heterocyclic Synthesis: A Case Study

This reagent is invaluable for introducing the 5-chloropyridin-2-ylmethyl moiety into molecules, a common fragment in pharmacologically active compounds. For instance, it can be used to alkylate primary or secondary amines to form substituted aminopyridines, which are precursors to more complex heterocyclic systems.

Exemplary Protocol: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the N-alkylation of a generic primary amine (R-NH₂). It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

-

TLC plates, developing chamber, and appropriate eluent system

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

-

Add the non-nucleophilic base, DIPEA (2.2 equivalents), to the solution. The second equivalent is necessary to neutralize the HBr from the hydrobromide salt.

-

In a separate container, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the solution of the alkylating agent dropwise to the amine solution at room temperature.

-

Monitor the reaction progress by TLC. The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-(5-chloropyridin-2-ylmethyl) amine.

Caption: Step-by-step workflow for a typical N-alkylation reaction.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in pharmaceutical and agrochemical research. Its utility is derived from the reactive bromomethyl group, which allows for predictable and efficient alkylation reactions. Mastery of its handling, storage, and reactivity is essential for any research professional aiming to leverage its synthetic potential. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this versatile reagent.

References

- MySkinRecipes. 2-(Bromomethyl)-5-chloropyridine.

- Fisher Scientific. 2-(Bromomethyl)pyridine hydrobromide, 98%.

- Thermo Fisher Scientific. Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide.

- Biosynth. 5-(Bromomethyl)-2-chloropyridine.

- PubChem. 2-(Bromomethyl)-5-chloropyridine.

- BLD Pharm. This compound.

- MDPI.

- Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.

- Jubilant Ingrevia Limited.

- Fisher Scientific.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(Bromomethyl)-5-chloropyridine [myskinrecipes.com]

- 3. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1646152-49-9|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(Bromomethyl)pyridine hydrobromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

Strategic Role of 2-(Bromomethyl)-5-chloropyridine Hydrobromide in Medicinal Chemistry

Technical Guide for Drug Discovery & Development [1]

Executive Summary

2-(Bromomethyl)-5-chloropyridine hydrobromide (CAS: 1646152-49-9) is a high-value heterocyclic building block used to introduce the (5-chloropyridin-2-yl)methyl motif into bioactive small molecules.[1][2][3] Unlike simple benzyl halides, this pyridine derivative offers a unique combination of electronic deficiency, reduced basicity, and metabolic blockade, making it a critical tool for optimizing Lead Series in drug discovery.[1]

This guide details the physicochemical rationale for its use, precise synthetic protocols for N-alkylation, and safety mechanisms required for handling this potent electrophile.[1]

The Pharmacophore: Why This Scaffold?

In medicinal chemistry, replacing a phenyl ring with a pyridine ring is a classic bioisosteric replacement (the "nitrogen scan").[1] However, the specific substitution pattern of the 2-(bromomethyl)-5-chloropyridine offers three distinct advantages over a standard benzyl group:

-

Metabolic Stability (The "Chlorine Block"): The chlorine atom at the C5 position blocks the para-position relative to the nitrogen.[1] In phenyl systems, this position is highly susceptible to Cytochrome P450-mediated hydroxylation.[1] The C5-Cl substituent effectively shuts down this metabolic soft spot, extending the half-life (

) of the drug candidate.[1] -

Electronic Modulation: The pyridine nitrogen is electron-withdrawing, reducing the electron density of the aromatic ring.[1] The additional electron-withdrawing nature of the chlorine atom further lowers the pKa of the pyridine nitrogen (approx.[1] pKa ~2-3), ensuring the ring remains largely unprotonated at physiological pH (7.4).[1] This improves membrane permeability (LogD) compared to more basic pyridines.[1]

-

Halogen Bonding: The C5-chlorine can participate in halogen bonding with carbonyl backbone oxygens in the target protein's binding pocket, potentially increasing potency by 5–10 fold compared to the unsubstituted analog.[1]

Table 1: Physicochemical Profile

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | 287.38 g/mol (Salt) | Fragment-based design friendly.[1] |

| Reactive Moiety | Benzylic-like Bromide ( | High susceptibility to |

| Leaving Group | Bromide ( | Excellent leaving group capability.[1] |

| Electronic Effect | Reduced oxidative metabolism.[1] | |

| Solubility | Soluble in DMSO, DMF, MeOH | Compatible with standard organic synthesis.[1] |

Synthetic Utility & Reactivity Profile[1][4]

The core utility of this reagent is its function as a "warhead" for N-alkylation or O-alkylation .[1] It reacts rapidly with nucleophiles (amines, phenols, thiols) to form a methylene bridge.[1]

Key Challenge: The free base of 2-(bromomethyl)-5-chloropyridine is unstable and prone to self-polymerization or hydrolysis.[1] The hydrobromide salt stabilizes the molecule, preventing decomposition until the moment of reaction.

Reaction Pathway Visualization

The following diagram illustrates the standard workflow for utilizing this reagent in a medicinal chemistry setting.

Figure 1: Activation and coupling workflow. The salt form must be neutralized in situ to generate the reactive electrophile.

Detailed Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol describes the coupling of this compound with a secondary amine (e.g., a piperazine or piperidine derivative), a common step in synthesizing GPCR ligands.[1]

Safety Note: This reaction involves a lachrymator and corrosive materials.[1] Perform all steps in a fume hood.

Reagents:

-

Electrophile: this compound (1.1 eq)[1]

-

Nucleophile: Secondary Amine (1.0 eq)[1]

-

Base: Potassium Carbonate (

), anhydrous (3.0 eq)[1] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 eq) in anhydrous MeCN (concentration ~0.1 M).

-

Expert Insight: If the amine is a salt (e.g., HCl salt), add an extra 1.0 eq of base to free it.[1]

-

-

Base Addition: Add

(3.0 eq) to the solution. Stir at room temperature for 10 minutes to ensure a homogeneous suspension.-

Why Carbonate?

is preferred over organic bases (like TEA) because it scavenges the HBr efficiently without acting as a competing nucleophile.[1]

-

-

Electrophile Addition: Add This compound (1.1 eq) in a single portion.

-

Critical Control: The HBr salt is hygroscopic.[1] Weigh it quickly or in a glovebox if high precision is required.

-

-

Reaction Monitoring: Heat the mixture to 60°C and monitor by TLC or LC-MS.

-

Workup:

-

Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).

Structural Activity Relationship (SAR) Logic[1]

When designing a library around this scaffold, understanding the "Why" is as important as the "How."

SAR Decision Matrix

The following logic tree helps medicinal chemists decide when to deploy this specific building block versus alternatives.

Figure 2: SAR Decision Matrix for selecting the 5-chloropyridin-2-yl moiety.[1]

Safety & Handling (E-E-A-T Compliance)

Hazard Classification:

Handling Protocols:

-

Lachrymator Control: The free base (and to a lesser extent the salt) acts as a lachrymator (tear gas effect).[1] Always handle in a functioning fume hood.[1]

-

Hygroscopic Nature: The HBr salt absorbs water, which can hydrolyze the bromomethyl group to an alcohol (inactive).[1] Store in a desiccator at 2–8°C.

-

Neutralization Exotherm: When neutralizing the salt on a large scale (>10g), add the base slowly to control the exotherm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine.[1] Retrieved from [Link][1]

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery.[1] Angewandte Chemie International Edition.[1] (Contextual reference on the "Magic Methyl" and bioisosteric effects of heterocycles).

-

European Chemicals Agency (ECHA). Registration Dossier: 2-(bromomethyl)-5-chloropyridine.[1] Retrieved from [Link][1]

-

BMS Research Team (2014). Discovery of GPR119 Agonists containing 5-chloropyridine motifs.[1] Journal of Medicinal Chemistry.[1][4] (Validates the 5-chloropyridine pharmacophore in clinical candidates like BMS-903452).

Sources

- 1. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Bromomethyl)-5-chloropyridine hydrobromide as a building block in synthesis

Title: Strategic Building Block: 2-(Bromomethyl)-5-chloropyridine Hydrobromide in Divergent Drug Synthesis

Executive Summary: In the landscape of modern medicinal chemistry, This compound (CAS: 605681-01-4) has emerged as a "privileged scaffold" for the rapid assembly of bioactive heterocycles. Its value lies in its bifunctional nature: it possesses a highly reactive benzylic-like electrophile for immediate fragment coupling and a deactivated aryl chloride "handle" for late-stage diversification. This guide outlines the technical specifications, reaction protocols, and strategic applications of this building block in the synthesis of TGR5 agonists, kinase inhibitors, and GPCR modulators.

Chemical Profile & Stability Logic

Compound Identity:

-

IUPAC Name: this compound

-

CAS Number: 605681-01-4[1]

-

Molecular Formula: C₆H₅BrClN[1] · HBr

-

Molecular Weight: 287.38 g/mol (salt)

The Hydrobromide Advantage (Stability Mechanism): The free base, 2-(bromomethyl)-5-chloropyridine, is inherently unstable. The pyridine nitrogen is sufficiently nucleophilic to attack the electrophilic exocyclic methylene carbon of a neighboring molecule, leading to rapid intermolecular self-alkylation and polymerization (forming dark tars).

-

Solution: Protonation of the pyridine nitrogen (HBr salt) deactivates its nucleophilicity, rendering the solid salt stable for long-term storage.

-

Handling Implication: The free base must be generated in situ or immediately prior to use.

Strategic Utility: The "Divergent Synthesis" Model

This building block is designed for Sequential Functionalization . It allows chemists to install a pyridine linker via SN2 substitution and subsequently elaborate the molecule via Palladium-catalyzed cross-coupling at the 5-position.

Electronic Considerations:

-

C2-Position (Bromomethyl): Highly reactive toward nucleophiles (amines, phenols, thiols) due to the electron-deficient pyridine ring pulling density from the methylene group.

-

C5-Position (Chloride): The chlorine atom is located meta to the nitrogen, making it less reactive toward SNAr but an excellent partner for Suzuki-Miyaura or Buchwald-Hartwig couplings using modern phosphine ligands (e.g., XPhos, BrettPhos).

Visualization: Reaction Pathways

Caption: Divergent synthesis workflow showing liberation of the free base followed by sequential alkylation and metal-catalyzed cross-coupling.

Experimental Protocols

Protocol A: In Situ Free Base Liberation & N-Alkylation

Context: Installing the pyridine moiety onto a secondary amine (e.g., piperidine derivative) for GPCR agonist synthesis.

Reagents:

-

Amine substrate (1.0 equiv)

-

2-(Bromomethyl)-5-chloropyridine HBr (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the amine substrate in anhydrous MeCN (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv). Note: The first equivalent neutralizes the HBr salt; the remaining equivalents scavenge the HBr generated during alkylation.

-

Reagent Addition: Add 2-(Bromomethyl)-5-chloropyridine HBr (1.1 equiv) in one portion at 0°C.

-

Reaction: Allow to warm to room temperature (RT). Stir for 2–4 hours. Monitor by LC-MS (Target mass = Substrate + 126 Da).

-

Workup: Dilute with EtOAc, wash with sat.[2] NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling at C5-Position

Context: Diversifying the "Intermediate A" (from Protocol A) to create a biaryl library.

Reagents:

-

Intermediate A (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

-

1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: In a microwave vial or sealed tube, combine Intermediate A, boronic acid, and Pd catalyst.

-

Solvent: Add 1,4-Dioxane and the aqueous K₂CO₃ solution (Ratio 4:1).

-

Degassing: Sparge with Argon for 5 minutes.

-

Heating: Heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

-

Observation: The reaction typically turns black (Pd precipitation) upon completion.

-

Workup: Filter through Celite, concentrate, and purify via HPLC or column chromatography.

Applications in Drug Discovery[3][4]

1. TGR5 (GPBAR1) Agonists: Researchers have utilized the (5-chloropyridin-2-yl)methyl moiety to mimic the hydrophobic interactions of bile acids in the TGR5 binding pocket. The 5-chloro substituent occupies a specific hydrophobic sub-pocket, enhancing potency compared to the unsubstituted pyridine.

-

Mechanism:[3][4][5] The bromomethyl group is used to alkylate a central pyrazine or benzamide core, linking the "head" group to the pyridine "tail."

2. Kinase Inhibitors (c-Met & PI3K): In c-Met inhibitors (e.g., AMG 458 analogs), the pyridine ring serves as a hinge-binding motif or a solvent-exposed linker. The 5-position is often derivatized to tune solubility and metabolic stability (preventing oxidation of the pyridine ring).

Safety & Handling (MSDS Summary)

| Hazard Class | Description | Precaution |

| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in lab. |

| Skin Corrosion | Causes severe skin burns (H314). | Wear nitrile gloves & lab coat. |

| Lachrymator | CRITICAL: The free base is a potent tear gas agent. | ALWAYS handle in a fume hood. |

| Hygroscopic | The HBr salt absorbs moisture. | Store under inert gas at 2–8°C. |

Disposal: Quench excess alkylating agent with 10% aqueous ammonia or ethanolic KOH before disposal to destroy the reactive alkyl bromide.

References

-

PubChem. 2-(Bromomethyl)-5-chloropyridine Compound Summary. National Library of Medicine. Link

-

Duan, H., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists.[6] European Journal of Medicinal Chemistry. Link

-

Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor (AMG 458). Journal of Medicinal Chemistry. Link

-

BenchChem. Comparative Guide to the Reactivity of Chloropyridines.Link

Sources

- 1. 2-(Bromomethyl)-5-chloropyridine [myskinrecipes.com]

- 2. WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. biosynth.com [biosynth.com]

- 5. WO2005027837A2 - Substituted sulfonamides - Google Patents [patents.google.com]

- 6. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

electrophilicity of 2-(Bromomethyl)-5-chloropyridine hydrobromide

An In-depth Technical Guide to the Electrophilicity of 2-(Bromomethyl)-5-chloropyridine Hydrobromide

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, valued for its role as a versatile electrophilic building block. Its reactivity is central to the construction of complex molecular architectures found in pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of the structural and electronic factors that dictate the electrophilicity of this compound. We will explore the interplay of the pyridine scaffold, the halogen substituents, and the hydrobromide salt form in modulating the reactivity of the bromomethyl group. Furthermore, this document presents a framework for the experimental and computational evaluation of its electrophilic character, grounded in established kinetic and mechanistic principles. Detailed protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding and effectively utilizing this important synthetic intermediate.

Introduction: The Strategic Importance of a Tuned Electrophile

In the landscape of drug discovery and fine chemical synthesis, the ability to forge new carbon-heteroatom and carbon-carbon bonds with precision is paramount. Heterocyclic compounds, particularly those based on the pyridine ring, are privileged structures in medicinal chemistry due to their ability to engage in hydrogen bonding and other key biological interactions.[1] 2-(Bromomethyl)-5-chloropyridine emerges as a key intermediate in this context, serving as a linchpin for introducing the 5-chloropyridin-2-ylmethyl moiety into a target molecule.[2] Its hydrobromide salt form is of particular interest, as it enhances both the stability and the reactivity of the compound, making it a reliable and potent electrophile.

The term "electrophilicity" describes the ability of a molecule to accept electrons. In the case of this compound, the primary electrophilic center is the benzylic-like carbon of the bromomethyl group. The propensity of this carbon to undergo nucleophilic attack is the cornerstone of its synthetic utility. This guide dissects the nuanced electronic landscape of the molecule to provide a causal understanding of its reactivity, empowering chemists to predict its behavior and optimize reaction conditions.

Deconstructing the Electrophilicity: A Molecular-Level Analysis

The electrophilic character of this compound is not an intrinsic property of the bromomethyl group alone. It is the result of a synergistic interplay of electronic effects exerted by the entire molecular framework.

The Pyridine Ring: An Inductive and Mesomeric Sink

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a permanent dipole moment where the nitrogen bears a partial negative charge and the ring carbons, particularly at the 2, 4, and 6 positions, are electron-deficient.[3] This inherent electron-withdrawing nature of the pyridine ring inductively pulls electron density away from the attached bromomethyl group, making the methylene carbon more positive and thus more susceptible to nucleophilic attack.

The 5-Chloro Substituent: Enhancing Electron Deficiency

The chlorine atom at the 5-position further amplifies the electrophilicity of the molecule. It exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. While it also has a weak electron-donating resonance effect (+M), the inductive effect is dominant for halogens in many aromatic systems, leading to a net withdrawal of electron density from the pyridine ring. This depletion of electron density is transmitted to the 2-position, further increasing the partial positive charge on the bromomethyl carbon.

The Hydrobromide Salt: The "Activation Switch"

The most significant contributor to the heightened electrophilicity of the title compound is the protonation of the pyridine nitrogen to form the pyridinium salt. In its hydrobromide form, the nitrogen atom becomes positively charged. This transformation dramatically enhances its electron-withdrawing capacity, turning the entire pyridinium ring into a potent electron sink. This effect is far more pronounced than that of a neutral pyridine ring, rendering the bromomethyl carbon exceptionally electrophilic and primed for reaction.

The diagram below, generated using Graphviz, illustrates the cumulative electronic effects that contribute to the molecule's electrophilicity.

Caption: Cumulative electronic effects in the molecule.

Summary of Effects on Electrophilicity

| Component | Electronic Effect | Impact on Methylene Carbon (C-α) |

| Pyridinium Nitrogen (N+) | Strong Inductive (-I) & Mesomeric (-M) | Major increase in δ+ charge |

| 5-Chloro Substituent | Inductive (-I) > Mesomeric (+M) | Moderate increase in δ+ charge |

| Bromine Atom | Good Leaving Group, Inductive (-I) | Creates a reactive C-Br bond |

| Hydrobromide Salt | Protonation of Pyridine N | Greatly enhances the ring's electron-withdrawing ability |

Reaction Dynamics: Mechanism and Predictive Control

The high dictates that its primary mode of reaction is nucleophilic substitution. The specific pathway, whether SN1 or SN2, is not fixed but is rather a function of the reaction environment. Understanding this dichotomy is key to controlling reaction outcomes.

The SN1 and SN2 Pathways

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially with strong, unhindered nucleophiles.[4] In this pathway, the nucleophile attacks the electrophilic carbon in a single, concerted step, displacing the bromide ion.

However, the structure can also support a unimolecular (SN1) pathway. The benzylic-like position of the methylene carbon allows for the formation of a resonance-stabilized carbocation intermediate should the bromide leaving group depart first. This pathway is favored by polar protic solvents (which stabilize both the carbocation and the leaving group) and weaker nucleophiles.

The diagram below illustrates these competing mechanistic pathways.

Caption: SN1 vs. SN2 mechanistic pathways.

Causality of Experimental Choices

-

Choice of Nucleophile: Strong nucleophiles (e.g., thiolates, alkoxides) will favor the SN2 pathway, leading to faster reaction rates and less potential for side reactions involving a carbocation intermediate. Weaker nucleophiles (e.g., water, alcohols) are more likely to engage in an SN1 reaction.

-

Choice of Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. Polar protic solvents like ethanol or water will favor the SN1 pathway by stabilizing the carbocation intermediate and the bromide leaving group.[5]

-

Choice of Base: Since the starting material is a hydrobromide salt, a base (e.g., K2CO3, Et3N) is often required to neutralize the HBr released during the reaction and, in some cases, to deprotonate the nucleophile.[6] The choice and stoichiometry of the base are critical to prevent side reactions and ensure complete conversion.

Protocol for Quantitative Assessment of Electrophilicity via Kinetic Studies

To move from a qualitative understanding to a quantitative measure of electrophilicity, kinetic studies are indispensable. The following protocol outlines a self-validating system for determining the second-order rate constant (k₂) of the reaction between this compound and a model nucleophile, 4-nitrophenolate.

Objective

To quantify the electrophilicity of 2-(Bromomethyl)-5-chloropyridine HBr by measuring its rate of reaction with a chromophoric nucleophile under pseudo-first-order conditions.

Materials and Instrumentation

-

This compound

-

4-Nitrophenol

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (HPLC grade)

-

UV-Vis Spectrophotometer with temperature control

-

Volumetric flasks, pipettes, and cuvettes

Experimental Workflow

Caption: Step-by-step kinetic experiment workflow.

Detailed Step-by-Step Methodology

-

Preparation of Nucleophile Solution: Prepare a 0.1 M stock solution of 4-nitrophenol in acetonitrile. In a separate flask, create the active nucleophile solution by adding a 10-fold molar excess of anhydrous K₂CO₃ to an aliquot of the 4-nitrophenol stock. The K₂CO₃ deprotonates the phenol to form the yellow-colored 4-nitrophenolate anion. This large excess ensures the concentration of the nucleophile remains effectively constant.

-

Preparation of Electrophile Solution: Prepare a 0.002 M stock solution of this compound in acetonitrile. This concentration is significantly lower than the nucleophile to ensure pseudo-first-order conditions.

-

Kinetic Measurement: a. Pipette 3 mL of the 4-nitrophenolate solution into a quartz cuvette and place it in the temperature-controlled holder of the UV-Vis spectrophotometer set to 25.0 °C. b. Set the spectrophotometer to monitor the absorbance at the λmax of the 4-nitrophenolate anion (approx. 400 nm). c. Initiate the reaction by rapidly injecting a small, precise volume (e.g., 30 µL) of the electrophile stock solution into the cuvette and mixing thoroughly. d. Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance reading is stable).

-

Data Analysis and Validation: a. The observed rate constant (kobs) is determined by plotting the natural logarithm of the absorbance (ln(At - A∞), where At is absorbance at time t and A∞ is the final absorbance) against time. b. The plot should yield a straight line, confirming the reaction is first-order with respect to the nucleophile. The slope of this line is equal to -kobs. c. The second-order rate constant (k₂) is then calculated using the equation: k₂ = kobs / [Electrophile]₀ . d. The experiment should be repeated with different initial concentrations of the electrophile to ensure the calculated k₂ is consistent, thereby validating the method.

Conclusion: A Versatile Tool for the Informed Scientist

This compound is more than just a chemical reagent; it is a precisely engineered electrophile whose reactivity can be rationally controlled. Its heightened electrophilicity, a direct consequence of the synergistic electron-withdrawing effects of the pyridinium ring and the chloro-substituent, makes it an efficient and reliable tool for nucleophilic substitution reactions. By understanding the underlying mechanistic principles—the competition between SN1 and SN2 pathways—and the influence of experimental parameters, researchers can harness its reactivity to build complex molecular targets with greater precision and efficiency. The quantitative methods outlined in this guide provide a robust framework for characterizing this reactivity, enabling its strategic deployment in the demanding fields of pharmaceutical and agrochemical development.

References

-

2-(bromomethyl)-5-chloropyridine (C6H5BrClN) - PubChemLite . PubChem. Available at: [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 . PubMed. Available at: [Link]

-

Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion . ACS Publications. (2021-12-13). Available at: [Link]

-

Reaction of Pyridine with Methyl Bromide: An example of SN2 mechanism . YouTube. (2024-08-13). Available at: [Link]

-

Why is β substitution in Nucleophilic reactions of pyridines not preferred? . Quora. (2021-04-07). Available at: [Link]

-

2-(Bromomethyl)-5-chloropyridine - Product Description . MySkinRecipes. Available at: [Link]

-

Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Kinetic Study for the Reactions of Chlorine Atoms with a Series of Hydrofluoroethers . ResearchGate. (2025-08-07). Available at: [Link]

-

2-bromomethyl pyridine into 2-pyridine methanol - ResearchGate . ResearchGate. (2013-03-21). Available at: [Link]

-

Nucleophilic substitution reactions in pyridine . quimicaorganica.org. Available at: [Link]

-

Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory . CSIRO Publishing. (2016-07-18). Available at: [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design . MDPI. Available at: [Link]

-

2,6-Bis(bromomethyl)pyridine - PMC - NIH . NIH National Center for Biotechnology Information. Available at: [Link]

-

Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines . NIH National Center for Biotechnology Information. (2024-12-17). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(Bromomethyl)-5-chloropyridine [myskinrecipes.com]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Solubility Profile and Handling of 2-(Bromomethyl)-5-chloropyridine Hydrobromide

[1]

Executive Summary & Chemical Identity

2-(Bromomethyl)-5-chloropyridine hydrobromide is a critical electrophilic intermediate used in the synthesis of complex heterocycles and pharmaceutical agents.[1] Its utility stems from the high reactivity of the bromomethyl group, which facilitates alkylation reactions.[1] However, this same reactivity presents significant solubility and stability challenges.[1]

This guide provides a definitive technical analysis of its solubility behavior, emphasizing the dichotomy between thermodynamic solubility (where it dissolves) and kinetic stability (where it survives).

Physicochemical Profile

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1646152-49-9 (Salt); 605681-01-4 (Free Base) |

| Molecular Formula | C₆H₅BrClN[1][2][3][4][5][6][7][8][9][10][11][12] · HBr |

| Molecular Weight | 287.38 g/mol |

| Physical Form | Crystalline solid (White to off-white) |

| Character | Ionic salt (Polar); Strong alkylating agent |

Solubility Landscape

The solubility of the hydrobromide salt is governed by its ionic lattice energy.[1] Unlike its free base counterpart (which is an oil/low-melting solid soluble in organic solvents like DCM), the HBr salt requires high-dielectric solvents to dissociate.[1]

Predicted Solubility Data

Note: Values are estimated based on structural analogs (e.g., 2-(Bromomethyl)pyridine HBr) and standard solubility parameters for pyridine salts.

| Solvent Class | Solvent | Solubility Rating | Stability Risk | Technical Commentary |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Low | Recommended. Excellent solvent for reactions and stock solutions.[1] |

| Polar Aprotic | DMF / NMP | High (>100 mg/mL) | Low-Medium | Good solubility.[1] Avoid heating >60°C to prevent decomposition. |

| Polar Protic | Methanol | High (>50 mg/mL) | CRITICAL | High Risk. Rapid solvolysis (methanolysis) occurs, forming the methyl ether ether. Use only for immediate processing. |

| Polar Protic | Water | High (>50 mg/mL) | High | Soluble, but hydrolysis to the alcohol (2-hydroxymethyl analog) occurs over time, accelerated by neutral/basic pH.[1] |

| Medium Polarity | Acetonitrile | Moderate (~10-50 mg/mL) | Low | Ideal for HPLC. Stable and offers sufficient solubility for analytical methods.[1] |

| Chlorinated | DCM / Chloroform | Low (<5 mg/mL) | Low | The salt form is generally insoluble in non-polar organics. Requires conversion to free base for extraction. |

| Non-Polar | Hexanes / Ether | Insoluble | Low | Useful as anti-solvents for precipitation/recrystallization. |

The Stability-Solubility Paradox

The primary challenge with this compound is that the solvents which dissolve it best (alcohols, water) are nucleophiles that degrade it.[1]

-

Mechanism of Degradation: The benzylic-like carbon (attached to Br) is highly susceptible to

and -

Expert Insight: Never store stock solutions in Methanol or Water. If aqueous conditions are required (e.g., for a reaction), add the solid reagent last and maintain a slightly acidic pH to suppress hydroxide formation.[1]

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Use this protocol to verify solubility for a specific batch without wasting large amounts of material.[1]

-

Preparation: Weigh 10 mg of the HBr salt into a 1.5 mL clear glass vial.

-

Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Observation: Vortex for 30 seconds.

-

Verification: If soluble, let stand for 1 hour and check for precipitation or color change (indication of degradation).

Protocol B: Recrystallization (Purification)

The HBr salt can be purified to remove hydrolyzed impurities or free bromine.[1]

-

Dissolution: Dissolve crude solid in the minimum amount of hot Ethanol (approx. 50-60°C). Work quickly to minimize solvolysis.

-

Alternative: Use Isopropanol (less nucleophilic than ethanol/methanol).

-

-

Filtration: If insoluble particles remain, filter rapidly through a heated glass frit.

-

Crystallization: Remove from heat. Add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.[1]

-

Cooling: Re-heat slightly to clear the turbidity, then allow to cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the white crystals and wash with cold Ether. Dry under vacuum over

.

Protocol C: HPLC Sample Preparation

Incorrect solvent choice is the #1 cause of "impurity" peaks in QC analysis of this compound.[1]

-

Diluent: 100% Acetonitrile (ACN).

-

Procedure:

-

Dissolve 1 mg sample in 1 mL ACN.

-

Sonicate briefly (<1 min).

-

Inject immediately.

-

-

Avoid: Do not use Methanol/Water mixtures as the diluent.[1] If the mobile phase contains water, the short residence time on the column is usually acceptable, but the sample vial must remain aprotic.[1]

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the application.[1]

Caption: Decision matrix for selecting the optimal solvent based on experimental intent, highlighting stability risks.

Diagram 2: Recrystallization Workflow

A step-by-step visualization of the purification process to ensure high recovery.[1]

Caption: Optimized recrystallization pathway using a solvent/anti-solvent system to maximize yield and purity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine.[1] Retrieved January 29, 2026, from [Link][1]

-

ResearchGate (2013). Discussion on the stability and hydrolysis of bromomethyl pyridines. Retrieved January 29, 2026, from [Link]

Sources

- 1. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]

- 2. 1646152-49-9|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(溴甲基)吡啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(Bromomethyl)pyridine hydrobromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. rsc.org [rsc.org]

Technical Monograph: Spectroscopic Data & Characterization of 2-(Bromomethyl)-5-chloropyridine Hydrobromide

Part 1: Executive Summary & Structural Logic

2-(Bromomethyl)-5-chloropyridine hydrobromide is a critical heterocyclic building block, primarily utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and agrochemical actives (e.g., imidacloprid analogs). Its core value lies in the bromomethyl moiety, a highly reactive electrophile susceptible to nucleophilic substitution (

This guide provides a comprehensive spectroscopic profile.[1] Due to the high reactivity of the free base (tendency to dimerize or hydrolyze), the hydrobromide salt is the preferred form for storage and handling. The spectroscopic data below distinguishes between these forms to prevent analytical misinterpretation.

Chemical Identity

| Property | Data |

| IUPAC Name | This compound |

| Formula | |

| Molecular Weight | 287.38 g/mol (Salt) / 206.47 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents |

Part 2: Synthesis & Stability Workflow

The synthesis typically involves radical bromination of 2-methyl-5-chloropyridine. The subsequent conversion to the hydrobromide salt is a critical stabilization step. The free base is a potent lachrymator and skin irritant; the salt form mitigates volatility but remains corrosive.

Reaction Pathway Diagram[3]

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The protonation of the pyridine nitrogen in the HBr salt causes a significant downfield shift (deshielding) of the aromatic protons compared to the free base.

H NMR Assignments (400 MHz, DMSO-

)

| Position | Proton Type | Multiplicity | Coupling ( | ||

| H-6 | Aromatic (Ortho to N) | 8.65 | 8.52 | Doublet (d) | |

| H-4 | Aromatic (Para to Cl) | 8.05 | 7.78 | Doublet of Doublets (dd) | |

| H-3 | Aromatic (Ortho to CH2) | 7.70 | 7.55 | Doublet (d) | |

| -CH | Methylene | 4.75 | 4.55 | Singlet (s) | - |

| N-H | Salt Proton | ~13.5 | N/A | Broad Singlet | Exchangeable |

Note: The N-H proton is often broad or invisible depending on water content and exchange rates in DMSO.

C NMR Assignments (100 MHz, DMSO-

)

-

C-2 (Ipso to CH2): ~155.0 ppm

-

C-6 (Ortho to N): ~148.5 ppm (Deshielded by N)

-

C-4 (Para to Cl): ~138.0 ppm

-

C-5 (Ipso to Cl): ~132.0 ppm

-

C-3 (Meta to Cl): ~125.5 ppm

-

-CH

Br: ~31.0 ppm (Upfield relative to aromatics)[2]

Mass Spectrometry (MS) - Isotope Pattern Analysis

This compound contains one Chlorine and one Bromine atom. This creates a distinct isotopic signature that serves as a primary identity confirmation tool.

-

Isotopes:

Cl (75%), -

Pattern: M, M+2, and M+4 peaks.

Theoretical Isotope Abundance Ratio

-

M (35Cl + 79Br): 37.5% relative abundance.

-

M+2 (37Cl+79Br & 35Cl+81Br): 50.0% (Base Peak).

-

M+4 (37Cl + 81Br): 12.5%.

Diagnostic Rule: Look for a 3:4:1 ratio triplet for the molecular ion cluster.

Infrared Spectroscopy (IR)

Key diagnostic bands for quality control (KBr Pellet or ATR).

| Frequency (cm | Assignment | Notes |

| 3050 - 3000 | C-H Stretch (Aromatic) | Weak, sharp |

| 2980 - 2950 | C-H Stretch (Aliphatic CH | Weak |

| 2300 - 2800 | N-H | Broad "ammonium" band (Salt specific) |

| 1580, 1450 | C=C / C=N Ring Stretch | Characteristic Pyridine skeleton |

| 1100 - 1000 | C-Cl Stretch | Strong |

| 600 - 700 | C-Br Stretch | Fingerprint region |

Part 4: Impurity Profiling & QC

During synthesis or storage, two primary impurities may form. These must be monitored via HPLC-UV (254 nm).

-

Hydrolysis Impurity (Alcohol):

-

Structure: 2-(Hydroxymethyl)-5-chloropyridine.

-

Cause: Exposure to moisture/humidity.

-

Detection: Shift of CH

peak in NMR from ~4.7 to ~4.6 ppm (solvent dependent) and appearance of broad OH. Loss of M+2/M+4 pattern in MS (Br lost).

-

-

Dimerization (Quaternary Salt):

-

Structure: Bis-pyridinium species formed by the free base reacting with itself.

-

Cause: Storage of free base at room temperature.

-

Prevention: Store as HBr salt at -20°C.

-

Part 5: References & Authority

-

PubChem Compound Summary: 2-(Bromomethyl)-5-chloropyridine. National Center for Biotechnology Information. Link

-

Synthesis & Intermediates: Patent US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine (Analogous chemistry).[3] Link

-

HBr Salt Stabilization: BLD Pharm Catalog Entry for CAS 1646152-49-9. Link

-

Isotope Patterns: "Mass Spectrometry of Halogenated Compounds." Journal of Chemical Education. (Standard Reference for 3:4:1 Cl/Br ratio).

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the N-alkylation of Amines with 2-(Bromomethyl)-5-chloropyridine Hydrobromide

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, playing a pivotal role in the construction of a vast array of biologically active molecules. The introduction of a substituted pyridylmethyl moiety, specifically the 5-chloro-2-pyridylmethyl group, is of significant interest in medicinal chemistry and agrochemical research. This structural motif is a key component in numerous pharmaceuticals and crop protection agents, owing to its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive protocol for the N-alkylation of primary and secondary amines with 2-(bromomethyl)-5-chloropyridine hydrobromide, a versatile and reactive alkylating agent.

This document is intended for researchers, scientists, and professionals in drug development and related fields. It offers a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, safety and handling guidelines, and methods for product purification and characterization. The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure reproducibility and success.

Reaction Mechanism and Rationale

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group.

The hydrobromide salt of the alkylating agent means the reaction is initially acidic. Therefore, a base is required to neutralize the hydrobromide and to deprotonate the amine, enhancing its nucleophilicity. The choice of base is critical to avoid side reactions and to ensure a favorable reaction rate. A non-nucleophilic, moderately strong base such as potassium carbonate (K₂CO₃) is often employed. The use of a polar aprotic solvent, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), is ideal for SN2 reactions as it can solvate the cation of the base while not strongly solvating the nucleophilic amine, thus increasing its reactivity.[2]

A potential challenge in the N-alkylation of primary amines is over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, can react with another molecule of the alkylating agent to form a tertiary amine. To mitigate this, a common strategy is to use an excess of the primary amine relative to the alkylating agent.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.

Caption: Experimental workflow for the N-alkylation reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a representative primary or secondary amine. The specific quantities and reaction time may need to be optimized for different amine substrates.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Purity |

| Amine (Primary or Secondary) | Varies | Varies | ≥98% |

| This compound | 1646152-49-9 | 287.38 | ≥95% |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | ≥99% |

| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | ≥99.8% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ≥99.8% |

| Saturated aqueous NH₄Cl solution | 12125-02-9 | 53.49 | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% |

| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | 230-400 mesh |

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 mmol, 1.0 equivalent).

-

If the amine is a solid, add it directly. If it is a liquid, dissolve it in a minimal amount of anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.5 mmol, 2.5 equivalents).

-

Add this compound (1.1 mmol, 1.1 equivalents).

-

Add anhydrous acetonitrile (10 mL) to the flask.

-

Flush the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure of the inert gas throughout the reaction.[2]

-

-

Reaction:

-

Stir the reaction mixture vigorously at room temperature for 10-15 minutes to ensure proper mixing.

-

Heat the reaction mixture to 80 °C using an oil bath.[2]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes.

-

-

Work-up:

-

Once the reaction is complete (typically after 4-12 hours, as indicated by the consumption of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride (20 mL), followed by brine (20 mL).[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated amine.

-

Safety and Handling

This compound and its non-salt form are corrosive and can cause severe skin and eye damage.[3] It is also harmful if swallowed or inhaled.[3] Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Amines can be corrosive, flammable, and toxic, depending on their specific structure. Always consult the Safety Data Sheet (SDS) for the particular amine being used.

Solvents such as acetonitrile and dichloromethane are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive reagents, insufficient heating, or improper base. | Ensure all reagents are of high purity and the solvent is anhydrous. Verify the reaction temperature. Consider using a stronger, non-nucleophilic base like cesium carbonate. |

| Formation of multiple products | Over-alkylation of primary amines or side reactions. | For primary amines, use a larger excess of the amine (2-3 equivalents). Ensure the reaction is not heated for an extended period after completion. |

| Difficult purification | Product co-elutes with starting material or impurities. | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique such as preparative TLC or crystallization. |

| Incomplete reaction | Sterically hindered amine or insufficient reaction time. | Increase the reaction temperature (if the reagents are stable) or prolong the reaction time. For highly hindered amines, a more reactive alkylating agent or different reaction conditions may be necessary. |

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of valuable 5-chloro-2-pyridylmethyl-substituted amines. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can confidently and efficiently synthesize these important building blocks for drug discovery and agrochemical development. The key to a successful reaction lies in the careful control of reaction conditions, the use of high-quality reagents, and diligent monitoring of the reaction progress.

References

- FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.

- Google Patents. Process for preparing a 2-chloro-5-aminomethyl-pyridine. US5424437A.

- PubChem. 2-(bromomethyl)-5-chloropyridine.

- CymitQuimica. This compound.

- Benchchem. A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.

- ChemicalBook. This compound CAS#: 1646152-49-9.

- Biosynth. 5-(Bromomethyl)-2-chloropyridine | 182924-36-3 | FB147805.

- NIH. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

- MySkinRecipes. 2-(Bromomethyl)-5-chloropyridine.

- Google Patents. A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.

- Fisher Scientific. Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide.

- Google Patents. Process for preparing 2-amino-5-chloropyridine. US3985759A.

- PrepChem. Synthesis of 5-(aminomethyl)-2-chloropyridine.

- NIH. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.

- Fisher Scientific. Safety Data Sheet: 2-Bromo-5-chloropyridine.

- RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.

- ResearchGate. Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.

- Google Patents. Process for preparing 2-halo-5-halomethylpyridines. US5229519A.

- Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.

- Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet.

Sources

Application Note: Experimental Setup for 2-(Bromomethyl)-5-chloropyridine Hydrobromide

Abstract & Chemical Profile

2-(Bromomethyl)-5-chloropyridine hydrobromide (CAS: 1646152-49-9) is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals (neonicotinoid analogs) and pharmaceuticals (kinase inhibitors, Factor Xa inhibitors).[1][2]

Its core utility lies in the highly reactive bromomethyl moiety, which serves as a potent electrophile for

Chemical Specifications

| Property | Specification |

| CAS (Salt) | 1646152-49-9 |

| CAS (Free Base) | 605681-01-4 |

| Formula | |

| MW | 287.38 g/mol (Salt) / 206.47 g/mol (Free Base) |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents.[3][4] |

| Storage | Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). |

Critical Handling & Safety (The "Lachrymator" Factor)

This compound behaves similarly to benzyl halides. It is a strong lachrymator and corrosive agent.

-

Engineering Controls: All weighing and manipulation must occur inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves are recommended. The compound can penetrate single layers over time.

-

Neutralization Hazard: When neutralizing the salt, a mild exotherm occurs. Ensure cooling is available for large-scale (>10g) batches.

Core Application: N-Alkylation of Amines

The most common failure mode with this reagent is stoichiometric mismatch . Because it is supplied as an HBr salt, the first equivalent of base added to the reaction is consumed solely to neutralize the HBr and liberate the reactive free base.

The Rule of 2+: You generally need at least 2.5 equivalents of base (1 for HBr neutralization, 1 for the nucleophile proton, 0.5 excess).

Validated Protocol: Synthesis of Secondary Amines

Target: Alkylation of a primary amine (

Reagents

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Primary Amine (1.1 equiv)

-

Base: Cesium Carbonate (

) (3.0 equiv) — Preferred over -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Add the amine (1.1 eq) and

(3.0 eq) to the flask. Suspend in anhydrous MeCN (0.1 M concentration relative to electrophile).-

Expert Insight: Stir for 15 minutes before adding the pyridine. This creates a "buffered" basic environment.

-

-

Addition: Cool the mixture to 0°C. Add this compound (1.0 eq) portion-wise as a solid (or dissolved in minimal DMF if using a syringe pump).

-

Why 0°C? The free base, once liberated, is highly reactive. Low temperature prevents double-alkylation (formation of tertiary amines).

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc) or LC-MS.

-

Typical Time: 2–4 hours.

-

-

Quench: Filter off the inorganic solids (

, Excess Carbonate) through a Celite pad. -

Workup: Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine (x2).[5] Dry over

.

Workflow Visualization

The following diagram illustrates the critical path, emphasizing the salt neutralization step often missed by junior chemists.

Figure 1: Critical workflow for handling the HBr salt derivative. Note the distinct neutralization phase.

Troubleshooting & Optimization

Common issues encountered when scaling this chemistry.

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete neutralization of HBr. | Increase base to 3.0–4.0 equivalents. Switch to stronger organic base (DIPEA) if substrate allows. |

| Starting Material Hydrolysis | Wet solvent (formation of alcohol byproduct). | Use molecular sieves in solvent. Ensure |

| Over-Alkylation | Highly reactive amine. | Use slow addition (syringe pump) of the bromide to the amine. Use excess amine (2-3 eq) if cost permits. |

| Dark/Tar Formation | Polymerization of free base. | Do not isolate the free base. Generate it in situ in the presence of the nucleophile. |

Mechanistic Logic (Why this works)

The reaction proceeds via a classic

-

Deprotonation:

-

Activation: The electron-withdrawing chlorine at C5 and the pyridine nitrogen make the C2-methylene highly electrophilic.

-

Substitution: The nucleophile attacks the

, displacing Bromide.

The Cesium Effect is cited here because Cesium ions (

Figure 2: Mechanistic pathway highlighting the necessity of Phase 1 (Liberation) prior to Phase 2.

References

-

PubChem. (2025).[6] 2-(Bromomethyl)-5-chloropyridine Compound Summary. National Library of Medicine. [Link][6]

Sources

- 1. 1646152-49-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN | CID 22270525 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Purification of Products from 2-(Bromomethyl)-5-chloropyridine Hydrobromide Reactions

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of reaction products derived from 2-(Bromomethyl)-5-chloropyridine hydrobromide. This key building block is extensively used in the synthesis of pharmaceuticals and agrochemicals, primarily as an electrophilic alkylating agent. The inherent reactivity of the bromomethyl group, combined with the basicity of the pyridine nitrogen and the presence of the hydrobromide salt, presents unique challenges for product isolation and purification. This document offers a logically structured approach to navigating these challenges, moving from initial reaction work-up to advanced purification strategies. We will explore the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge to develop robust, scalable, and self-validating purification protocols.

Introduction: The Chemistry and Challenges

This compound is a highly valuable reagent for introducing the (5-chloro-pyridin-2-yl)methyl moiety into a target molecule. It typically participates in nucleophilic substitution reactions (S_N2) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

The primary challenge in purification arises from the trifecta of the starting material's properties:

-

The Hydrobromide Salt: The pyridine nitrogen is protonated, rendering the starting material as a salt. This significantly impacts its solubility and necessitates a neutralization step during work-up to handle either the product or unreacted starting material in organic solvents.

-

The Reactive Bromomethyl Group: This group is susceptible to hydrolysis, especially under basic conditions, leading to the formation of (5-chloropyridin-2-yl)methanol as a key byproduct.

-

The Pyridine Moiety: The nitrogen atom in the product's pyridine ring retains its basic character (pKa typically ~3-5), allowing for strategic manipulation of solubility through pH adjustment.

Understanding the interplay of these factors is critical for designing an effective purification strategy. The choice of method—be it simple extraction, crystallization, or chromatography—depends entirely on the physicochemical properties of the desired product and the likely impurities.

Characterizing the Crude Reaction Mixture

Before selecting a purification protocol, it is essential to anticipate the components of the crude reaction mixture.

| Component | Type | Rationale for Presence | Potential Purification Challenge |